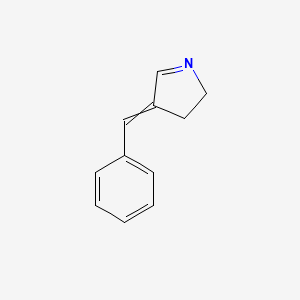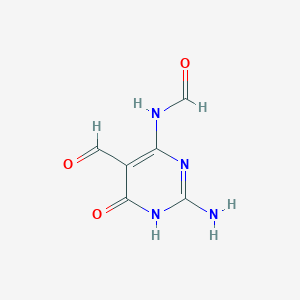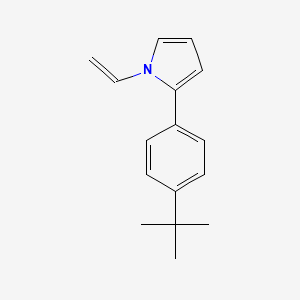
2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-tert-butylphenyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole typically involves the reaction of 4-tert-butylbenzaldehyde with pyrrole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is usually heated under reflux to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a fully hydrogenated pyrrole derivative.
Substitution: The major products are halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-tert-Butylphenyl)-1H-pyrrole: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.
2-(4-tert-Butylphenyl)-1-ethenyl-1H-indole: Contains an indole ring instead of a pyrrole ring, which can lead to different biological activities.
Uniqueness
2-(4-tert-Butylphenyl)-1-ethenyl-1H-pyrrole is unique due to the presence of both the 4-tert-butylphenyl and ethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
88054-94-8 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-1-ethenylpyrrole |
InChI |
InChI=1S/C16H19N/c1-5-17-12-6-7-15(17)13-8-10-14(11-9-13)16(2,3)4/h5-12H,1H2,2-4H3 |
Clave InChI |
CFUSSXCKLIVTIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CN2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


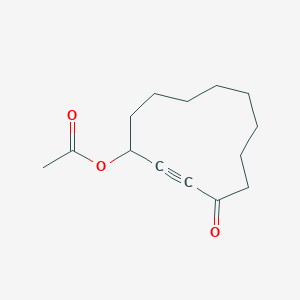

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)
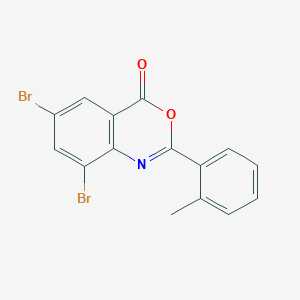
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)


![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
